
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The presence of the anilino and triethylstannyl groups in the molecule adds unique properties that make it valuable for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with a suitable pyrrolidine-2,5-dione precursor. The triethylstannyl group is introduced through a stannylation reaction, which can be achieved using triethylstannyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The anilino and triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The anilino group can interact with proteins and enzymes, potentially inhibiting their activity. The triethylstannyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have similar structures but different substituents, leading to different biological activities.
1-Ethyl-pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione core but lacks the anilino and triethylstannyl groups.
Uniqueness
The presence of both anilino and triethylstannyl groups in 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione makes it unique. These groups confer specific chemical and biological properties that are not observed in similar compounds. For example, the triethylstannyl group enhances lipophilicity, which can improve the compound’s interaction with lipid membranes .
Propiedades
Número CAS |
74595-33-8 |
|---|---|
Fórmula molecular |
C16H24N2O2Sn |
Peso molecular |
395.1 g/mol |
Nombre IUPAC |
3-anilino-1-triethylstannylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2.3C2H5.Sn/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7;3*1-2;/h1-5,8,11H,6H2,(H,12,13,14);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
GUAYPBGFTBLTOV-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)N1C(=O)CC(C1=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



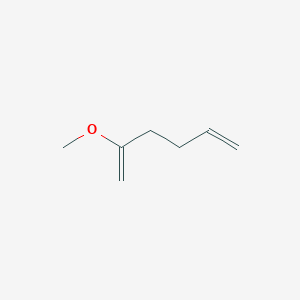
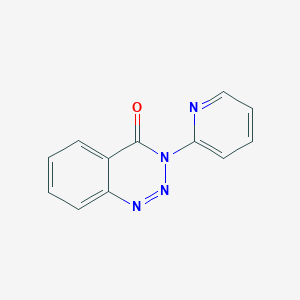
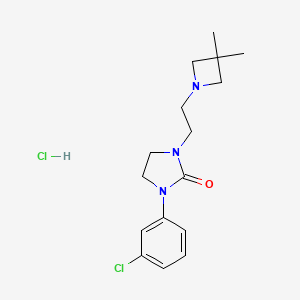
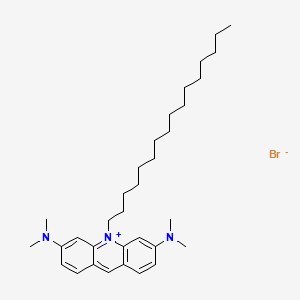

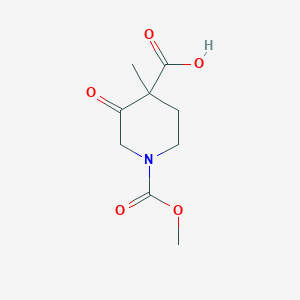

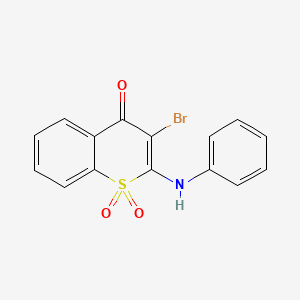
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
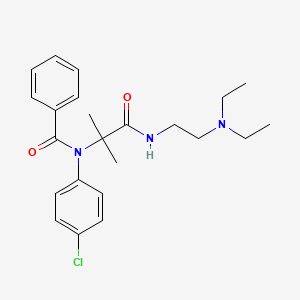
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
